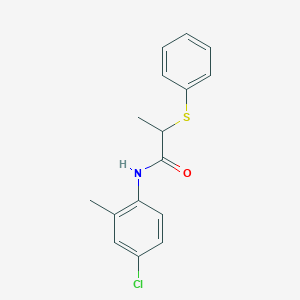
N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)-N~1~-(4-pyridinylmethyl)glycinamide
Vue d'ensemble
Description
N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)-N~1~-(4-pyridinylmethyl)glycinamide, commonly known as NPS-GAA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound is a glycine transporter-1 (GlyT1) inhibitor, which means it has the ability to modulate the levels of glycine in the brain.
Mécanisme D'action
NPS-GAA acts as a N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)-N~1~-(4-pyridinylmethyl)glycinamide inhibitor, which means it blocks the reuptake of glycine into presynaptic neurons, leading to an increase in extracellular glycine levels. Glycine is an important co-agonist of the NMDA receptor, which is involved in several physiological processes, including learning, memory, and synaptic plasticity. Therefore, by increasing the levels of glycine in the brain, NPS-GAA enhances the activity of the NMDA receptor, leading to improved cognitive function and memory.
Biochemical and Physiological Effects:
NPS-GAA has been shown to enhance cognitive function and memory in animal models of cognitive impairment. The compound has also been shown to have antidepressant and anxiolytic effects in animal models of depression and anxiety. Additionally, NPS-GAA has been shown to have neuroprotective effects in animal models of neurodegenerative disorders, including Parkinson's disease and Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of NPS-GAA is its ability to enhance cognitive function and memory, making it a potential therapeutic agent for individuals with cognitive impairment. Additionally, the compound has been shown to have antidepressant and anxiolytic effects, which could be beneficial for individuals with depression and anxiety. However, one of the limitations of NPS-GAA is its potential toxicity, which could limit its use as a therapeutic agent.
Orientations Futures
There are several future directions for the research on NPS-GAA. One direction is to further investigate the potential therapeutic applications of the compound in various neurological and psychiatric disorders. Another direction is to develop more potent and selective N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)-N~1~-(4-pyridinylmethyl)glycinamide inhibitors that have fewer side effects and greater therapeutic potential. Additionally, future research could focus on the development of novel drug delivery systems for NPS-GAA, which could improve its efficacy and reduce its toxicity.
Applications De Recherche Scientifique
NPS-GAA has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including schizophrenia, depression, anxiety, and cognitive impairment. The compound has been shown to enhance the levels of glycine in the brain, which is an important co-agonist of the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is involved in several physiological processes, including learning, memory, and synaptic plasticity. Therefore, NPS-GAA has the potential to improve cognitive function and memory in individuals with cognitive impairment.
Propriétés
IUPAC Name |
2-[N-(benzenesulfonyl)-4-nitroanilino]-N-(pyridin-4-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O5S/c25-20(22-14-16-10-12-21-13-11-16)15-23(17-6-8-18(9-7-17)24(26)27)30(28,29)19-4-2-1-3-5-19/h1-13H,14-15H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFUVMSMVAPWQOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NCC2=CC=NC=C2)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(5-chloro-8-hydroxy-7-quinolinyl)(2-chlorophenyl)methyl]-4-methoxybenzamide](/img/structure/B3929468.png)
![N-(2-amino-2-oxoethyl)-1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-3-piperidinecarboxamide](/img/structure/B3929475.png)

![(2R*,3R*)-2-hydroxy-N,N-dimethyl-3-(1-pyrrolidinyl)-2,3-dihydro-1'H-spiro[indene-1,4'-piperidine]-1'-sulfonamide](/img/structure/B3929487.png)
![10-acetyl-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3929494.png)
![4-[(4-benzyl-1-piperidinyl)methyl]-N-(4-fluorophenyl)benzamide](/img/structure/B3929514.png)

![N~2~-(3-chlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(tetrahydro-2-furanylmethyl)glycinamide](/img/structure/B3929527.png)
![ethyl 4-{N-(4-chlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}-1-piperazinecarboxylate](/img/structure/B3929537.png)
![N-[(5-chloro-8-hydroxy-7-quinolinyl)(2-chlorophenyl)methyl]-3-methoxybenzamide](/img/structure/B3929551.png)

![4-fluoro-N-{[(4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3929563.png)

![4-fluoro-N-({[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B3929566.png)